molecular formula C17H19NO2 B5376572 N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B5376572
M. Wt: 269.34 g/mol
InChI Key: PQVAVZZSMZUPKU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide, also known as flumazenil, is a benzodiazepine receptor antagonist that is used in scientific research to study the effects of benzodiazepines on the brain. Flumazenil is a white to off-white crystalline powder that is insoluble in water and has a molecular weight of 303.4 g/mol.

Mechanism of Action

Flumazenil works by binding to benzodiazepine receptors in the brain and blocking the effects of benzodiazepines. Benzodiazepines enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to sedation, relaxation, and decreased anxiety. Flumazenil reverses these effects by competing with benzodiazepines for binding to the benzodiazepine receptors.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects in the brain. Flumazenil has been shown to increase the release of dopamine in the brain, which may contribute to its ability to reverse the effects of benzodiazepines. Flumazenil has also been shown to increase the activity of the enzyme adenylate cyclase, which may play a role in its effects on memory and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its ability to reverse the effects of benzodiazepines quickly and effectively. This allows researchers to study the effects of benzodiazepines on the brain without having to wait for the effects to wear off naturally. One limitation of using N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide is its high cost and the complex synthesis process required to produce it.

Future Directions

There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide and benzodiazepine receptors. One area of research is the development of new drugs that target benzodiazepine receptors in a more specific and effective way. Another area of research is the study of the role of benzodiazepine receptors in the development of addiction and withdrawal from benzodiazepines. Finally, research is needed to better understand the long-term effects of benzodiazepines on the brain and the potential for N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide to reverse these effects.

Synthesis Methods

Flumazenil can be synthesized through a multistep process starting with 2-methoxy-5-methylphenol and 3-methylbenzyl chloride. The final step involves the reaction of the intermediate with ethyl chloroacetate and sodium hydroxide to form N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide. The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide is a complex and time-consuming process that requires expertise in organic chemistry.

Scientific Research Applications

Flumazenil is primarily used in scientific research to study the effects of benzodiazepines on the brain. Benzodiazepines are a class of drugs that are commonly used to treat anxiety, insomnia, and seizures. Flumazenil is used to reverse the effects of benzodiazepines and to study the role of benzodiazepine receptors in the brain. Flumazenil is also used to study the effects of benzodiazepines on memory and cognition.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-5-4-6-14(9-12)11-17(19)18-15-10-13(2)7-8-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVAVZZSMZUPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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